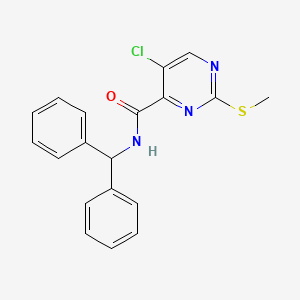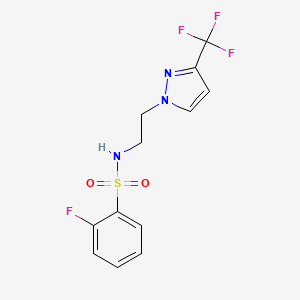
2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic compound characterized by its fluorine and trifluoromethyl groups. The unique structure of this compound makes it significant in various fields, including medicinal chemistry and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves multiple steps Subsequent steps involve the attachment of the 2-fluoro and benzenesulfonamide groups
Industrial Production Methods
Industrially, the compound can be produced in a multi-step process involving controlled conditions to ensure high yield and purity. The scalability of the synthesis involves optimizing reaction conditions, such as temperature, solvent choice, and the use of catalysts to facilitate reactions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Substitution Reactions: : Fluorine atoms can be replaced by other nucleophiles under certain conditions.
Oxidation and Reduction: : The sulfonamide group can be involved in redox reactions.
Cycloaddition Reactions: : Due to the presence of the pyrazole ring, this compound can participate in cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: : Nucleophiles such as sodium amide.
Oxidation: : Oxidizing agents like hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride.
Major Products
The products of these reactions can vary widely, ranging from substituted derivatives to ring-opened compounds depending on the reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it is used to probe the function of enzymes that interact with sulfonamide groups. Its structure helps in studying the binding affinities and mechanisms of action of various biological targets.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents. They exhibit various biological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, including agrochemicals and materials science.
Wirkmechanismus
The mechanism by which 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atoms enhance binding affinity and metabolic stability. This compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
2-fluoro-N-(2-(pyrazol-1-yl)ethyl)benzenesulfonamide
3-(trifluoromethyl)-N-(2-(pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
Compared to other similar compounds, 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to the combination of the fluorine and trifluoromethyl groups. This unique arrangement enhances its chemical reactivity, biological activity, and potential for diverse applications in scientific research and industry.
There you go—deep dive into the world of this compound. What do you think?
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4N3O2S/c13-9-3-1-2-4-10(9)22(20,21)17-6-8-19-7-5-11(18-19)12(14,15)16/h1-5,7,17H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIXVPPYPTJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
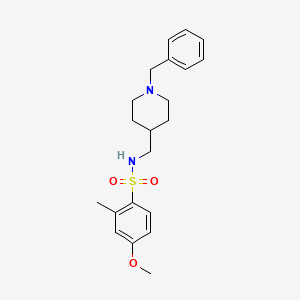
![4-(6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2804039.png)
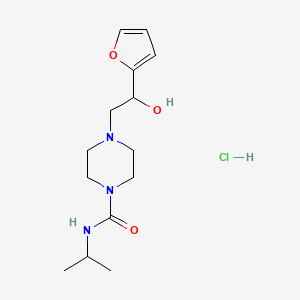
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2804043.png)
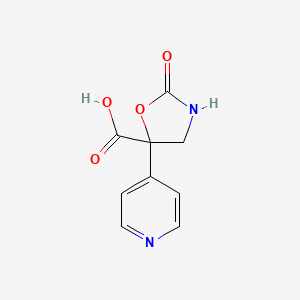
![4-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2804046.png)
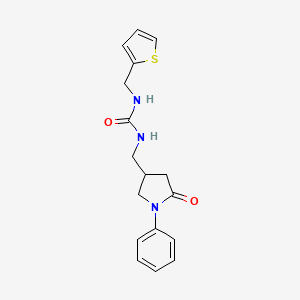
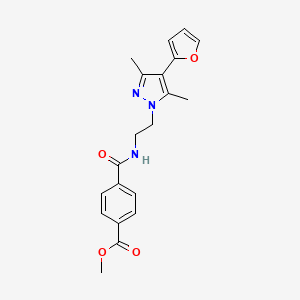
![racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B2804053.png)
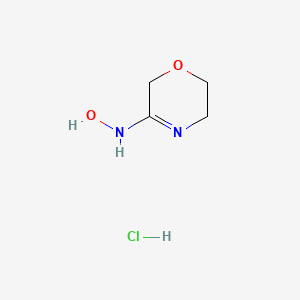


![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide](/img/structure/B2804059.png)
